![molecular formula C15H11N3O2S B2721341 1-Phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone CAS No. 81555-97-7](/img/structure/B2721341.png)
1-Phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone” is a complex organic molecule that contains several functional groups, including a phenyl group, a pyridinyl group, an oxadiazolyl group, and a sulfanyl group attached to an ethanone backbone .
Molecular Structure Analysis
The molecule contains a five-membered 1,3,4-oxadiazole ring, which is a heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . It also contains a phenyl group, a pyridinyl group, and a sulfanyl group attached to an ethanone backbone .Applications De Recherche Scientifique
Antibacterial Activity
1,3,4-Oxadiazole derivatives have garnered attention for their antibacterial potential. Researchers have explored the efficacy of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the 1,3,4-oxadiazole ring contributes to its antimicrobial properties, making it a promising candidate for novel antibiotics .
Antifungal Properties
The same compound has also demonstrated antifungal activity. Studies have evaluated its effectiveness against fungal pathogens, including yeasts and molds. The 1,3,4-oxadiazole scaffold appears to interfere with fungal cell membranes or metabolic pathways, rendering it an interesting lead for antifungal drug development .
Anti-Inflammatory Effects
Researchers have investigated the anti-inflammatory potential of 1,3,4-oxadiazole derivatives. These compounds may modulate inflammatory pathways, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel diseases, and other inflammatory disorders .
Anticancer Activity
While more research is needed, some studies have explored the anticancer properties of 1,3,4-oxadiazole-based compounds. These investigations include in vitro assays against cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), colon cancer (HCT-116), and cervical cancer (SiHa). The compound’s mechanism of action and potential as an adjuvant therapy warrant further exploration .
Antioxidant Potential
The 1,3,4-oxadiazole ring system has been associated with antioxidant activity. Researchers have assessed its ability to scavenge free radicals and protect cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative conditions and cardiovascular disorders .
Antidiabetic Effects
Some studies suggest that 1,3,4-oxadiazole derivatives exhibit antidiabetic effects. These compounds may influence glucose metabolism, insulin sensitivity, or pancreatic function. Investigating their potential as adjuncts to existing antidiabetic therapies remains an active area of research .
Propriétés
IUPAC Name |
1-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-13(11-4-2-1-3-5-11)10-21-15-18-17-14(20-15)12-6-8-16-9-7-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIOFXQRVLYTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

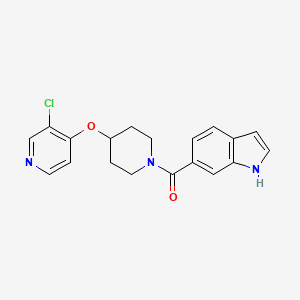
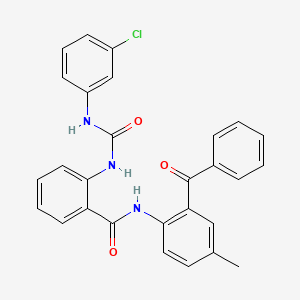
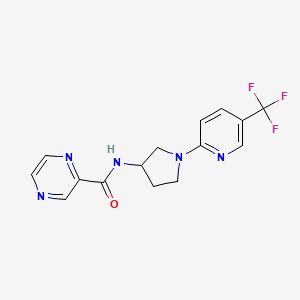
![4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2721263.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)

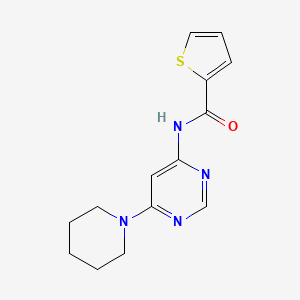

![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B2721275.png)
amine](/img/structure/B2721276.png)
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B2721277.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2721279.png)
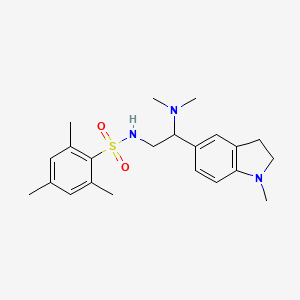
![3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2721281.png)